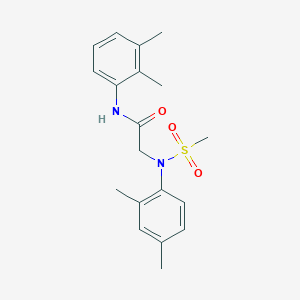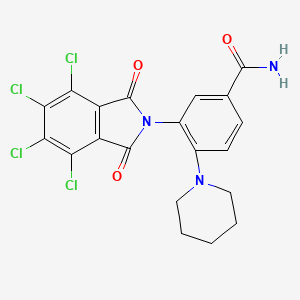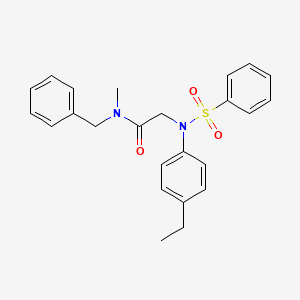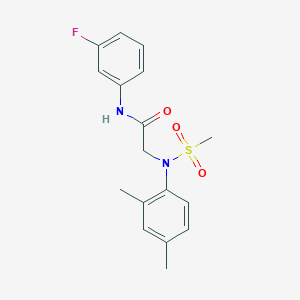
2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(3-nitrophenyl)acetamide
Vue d'ensemble
Description
2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(3-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The presence of various functional groups such as fluoro, nitro, and sulfonyl groups in this compound suggests potential for a wide range of chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(3-nitrophenyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Nitration: Introduction of the nitro group into the aromatic ring.
Sulfonylation: Addition of the sulfonyl group to the aromatic amine.
Fluorination: Introduction of the fluoro group.
Acetylation: Formation of the acetamide group.
Each step requires specific reagents and conditions, such as concentrated acids for nitration, sulfonyl chlorides for sulfonylation, and fluorinating agents for fluorination.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The scale-up process also considers the cost-effectiveness and environmental impact of the reagents and solvents used.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic or electrophilic reagents depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to known drugs.
Industry: Use in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(3-nitrophenyl)acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions at the molecular level, potentially affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonamides: Known for their antimicrobial properties.
Fluoroaromatics: Often used in pharmaceuticals for their metabolic stability.
Nitroaromatics: Commonly used as intermediates in organic synthesis.
Uniqueness
The uniqueness of 2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(3-nitrophenyl)acetamide lies in its combination of functional groups, which may confer unique chemical and biological properties. This combination can lead to novel applications and interactions not seen in other similar compounds.
Propriétés
IUPAC Name |
2-(2-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(3-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O5S/c1-15-9-11-18(12-10-15)31(29,30)24(20-8-3-2-7-19(20)22)14-21(26)23-16-5-4-6-17(13-16)25(27)28/h2-13H,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHXHMUUJOIMPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-(3-acetylphenyl)-N~2~-(4-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3542720.png)
![5-{2-[(4-chlorobenzyl)oxy]benzylidene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3542725.png)
![N-(3-chlorophenyl)-4-[(methylsulfonyl)amino]benzenesulfonamide](/img/structure/B3542733.png)
![N-(4-methoxy-3-nitrophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B3542741.png)
![N-cyclohexyl-2-{[N-(4-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3542748.png)


![4-{[(3-cyclohexyl-5-mercapto-4H-1,2,4-triazol-4-yl)imino]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B3542759.png)
![methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)glycyl}amino)benzoate](/img/structure/B3542764.png)
![N~2~-(3-chloro-4-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[3-(methylthio)phenyl]glycinamide](/img/structure/B3542773.png)
![3-(2-furylmethyl)-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3542780.png)


![2-[N-(benzenesulfonyl)-4-chloroanilino]-N-(2-methoxyphenyl)acetamide](/img/structure/B3542821.png)
